molecular formula C8H18ClNO B6217912 3-(cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride CAS No. 2751620-73-0

3-(cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride

Cat. No.: B6217912
CAS No.: 2751620-73-0
M. Wt: 179.7
InChI Key:
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Description

3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclopropylmethoxy group attached to a 2-methylpropan-1-amine backbone, forming a hydrochloride salt. The presence of the cyclopropyl group imparts unique steric and electronic properties, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with a suitable base (e.g., sodium hydride) and a methylating agent (e.g., methyl iodide) to form cyclopropylmethoxy methane.

    Amination: The intermediate is then subjected to amination using a suitable amine (e.g., 2-methylpropan-1-amine) under controlled conditions to form the desired amine.

    Hydrochloride Salt Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert any carbonyl groups back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrochloride salt can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or steric properties.

Mechanism of Action

The mechanism by which 3-(cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The cyclopropyl group can influence the binding affinity and selectivity of the compound towards its molecular targets, potentially affecting pathways involved in neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)-2-methylpropan-1-amine: The free base form without the hydrochloride salt.

    Cyclopropylmethoxy derivatives: Compounds with similar cyclopropylmethoxy groups but different amine backbones.

Uniqueness

3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride is unique due to the presence of both the cyclopropylmethoxy group and the 2-methylpropan-1-amine backbone. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

2751620-73-0

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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